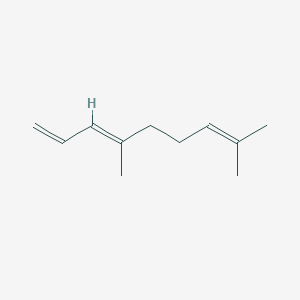

(E)-4,8-Dimethyl-1,3,7-nonatriene

Descripción general

Descripción

(E)-4,8-Dimethyl-1,3,7-nonatriene is an organic compound belonging to the class of terpenes. It is a volatile compound commonly found in various plants and is known for its role in plant defense mechanisms. This compound is characterized by its distinct structure, which includes a conjugated diene system and two methyl groups at positions 4 and 8.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4,8-Dimethyl-1,3,7-nonatriene typically involves the use of starting materials such as isoprene units. One common synthetic route includes the coupling of isoprene units through a series of reactions, including Diels-Alder reactions and subsequent dehydrogenation steps. The reaction conditions often require the use of catalysts and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, such as the use of genetically modified microorganisms to produce the compound through fermentation processes. These methods are advantageous due to their sustainability and cost-effectiveness compared to traditional chemical synthesis.

Análisis De Reacciones Químicas

Types of Reactions

(E)-4,8-Dimethyl-1,3,7-nonatriene undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of epoxides or other oxygenated derivatives.

Reduction: Hydrogenation of the compound can result in the saturation of the double bonds.

Substitution: Halogenation reactions can introduce halogen atoms into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) are often used in hydrogenation reactions.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.

Major Products Formed

Oxidation: Epoxides and alcohols.

Reduction: Saturated hydrocarbons.

Substitution: Halogenated derivatives.

Aplicaciones Científicas De Investigación

Reactions

DMNT participates in several chemical reactions:

- Oxidation : Forms epoxides or other oxygenated derivatives.

- Reduction : Can yield saturated hydrocarbons.

- Substitution : Engages in reactions with halogens to form halogenated derivatives.

Chemistry

In the field of chemistry, DMNT serves as a model compound for studying:

- Terpenoid Biosynthesis : Understanding the mechanisms behind the biosynthesis and degradation of terpenoids.

- Coordination Polymerization : Recent studies have demonstrated the coordination polymerization of DMNT using rare-earth metal catalysts, showcasing its potential in material science applications .

Biology

DMNT plays a crucial role in:

- Plant Defense Mechanisms : It acts as a signaling molecule produced in response to herbivore attacks, attracting natural predators of herbivores.

- Insect Behavior Studies : Research indicates that DMNT influences insect behavior significantly. For instance, it has been shown to attract male codling moths when used in combination with acetic acid in lure systems .

Medicine

Ongoing research explores DMNT's potential as:

- Natural Insect Repellent : Studies suggest that DMNT may be effective in repelling certain insects without the adverse effects associated with synthetic repellents.

Industry

DMNT is utilized in:

- Fragrance and Flavor Industries : Its pleasant aroma makes it valuable for formulating perfumes and flavoring agents .

Case Study 1: Insect Attraction

A study conducted by Ansebo et al. demonstrated that the addition of DMNT significantly increased the catch rates of male codling moths when combined with acetic acid. This finding highlights its effectiveness as an attractant in pest management strategies .

Case Study 2: Coordination Polymerization

Research published in Wiley Online Library explored the coordination polymerization of DMNT using rare-earth metal catalysts. This study indicates potential applications of DMNT-derived materials in advanced materials science .

Mecanismo De Acción

The mechanism of action of (E)-4,8-Dimethyl-1,3,7-nonatriene involves its interaction with specific molecular targets and pathways. In plants, it acts as a signaling molecule that triggers defense responses against herbivores. The compound binds to receptors on the surface of plant cells, activating signaling cascades that lead to the production of defensive compounds.

Comparación Con Compuestos Similares

Similar Compounds

(E)-β-Farnesene: Another terpene with similar structural features and biological functions.

(Z)-3-Hexenyl Acetate: A volatile compound involved in plant defense.

Farnesol: A sesquiterpene alcohol with similar biosynthetic pathways.

Uniqueness

(E)-4,8-Dimethyl-1,3,7-nonatriene is unique due to its specific structural arrangement and its role in both direct and indirect plant defense mechanisms. Its ability to act as a signaling molecule and its diverse range of applications make it a compound of significant interest in various fields of research.

Actividad Biológica

(E)-4,8-Dimethyl-1,3,7-nonatriene (DMNT) is a volatile organic compound primarily recognized for its role as a plant volatile associated with herbivore-induced plant responses. This article explores its biological activity, including its effects on insect behavior and interactions within ecological systems.

- Chemical Formula : C₁₃H₁₈

- CAS Number : 19945-61-0

- Molecular Weight : 182.28 g/mol

Biological Activity Overview

DMNT has been studied for its potential roles in plant-insect interactions, particularly in attracting beneficial insects and repelling pests. Its biological activity can be categorized into several key areas:

-

Attractiveness to Beneficial Insects :

- Research indicates that DMNT does not significantly attract beneficial insects in agricultural settings. In a study conducted in a hop yard, DMNT was tested alongside other herbivore-induced plant volatiles (HIPVs) but showed no attraction to various beneficial insect species like Deraeocoris brevis and Orius tristicolor .

-

Repellent Properties :

- While DMNT lacks attractiveness to beneficial insects, it may play a role in pest management by potentially repelling certain pests. This aspect requires further investigation to clarify its efficacy in field conditions.

-

Induction of Plant Volatiles :

- DMNT is released by plants in response to herbivore attacks, serving as a synomone that can benefit both the emitting plants and the receiving insects . It has been shown to be part of the volatile profile of apple trees infested with aphids, suggesting its role in signaling and ecological communication .

Study 1: Attractiveness to Insects

A field study conducted in Washington State evaluated the attractiveness of DMNT compared to other HIPVs. The study found that while other compounds attracted beneficial insects, DMNT did not elicit significant responses from any tested insect species .

| Compound | Attracted Insects | Notable Findings |

|---|---|---|

| DMNT | None | No significant attraction observed |

| Methyl Salicylate | Various Beneficials | Attracted Stethorus punctum picipes |

| (Z)-3-Hexenyl Acetate | Various Beneficials | Attracted multiple predatory species |

Study 2: Induction of Plant Volatiles

In another study focusing on the volatile emissions from infested apple trees, DMNT was identified among other volatiles released during aphid infestations. This suggests that DMNT may play a role in the plant's defense mechanism by facilitating the attraction of natural enemies to herbivores .

Implications for Agricultural Practices

The findings regarding DMNT's limited attractiveness to beneficial insects highlight the need for integrated pest management strategies that consider a broader spectrum of semiochemicals. While DMNT itself may not serve as an effective attractant, understanding its role in plant signaling can contribute to developing more effective pest control methods.

Propiedades

IUPAC Name |

(3E)-4,8-dimethylnona-1,3,7-triene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18/c1-5-7-11(4)9-6-8-10(2)3/h5,7-8H,1,6,9H2,2-4H3/b11-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUKZREJJLWEWQM-YRNVUSSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CC=C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/C=C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7068685, DTXSID201304588 | |

| Record name | 1,3,7-Nonatriene, 4,8-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7068685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | E-4,8-Dimethyl-1,3,7-nonatriene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201304588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19945-61-0, 51911-82-1 | |

| Record name | E-4,8-Dimethyl-1,3,7-nonatriene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19945-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,7-Nonatriene, 4,8-dimethyl-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019945610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,7-Nonatriene, 4,8-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,7-Nonatriene, 4,8-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7068685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | E-4,8-Dimethyl-1,3,7-nonatriene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201304588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,8-dimethylnona-1,3,7-triene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.264 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-4,8-Dimethyl-1,3,7-nonatriene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035792 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.